1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound characterized by its unique molecular structure that integrates a cyclohexyl group with an imidazo[4,5-b]pyridin-2-one core. Its molecular formula is and it is recognized for its potential biological activities, particularly in the context of enzyme inhibition and modulation of cellular processes .
This compound is synthesized from readily available precursors, which include cyclohexylamine and 2-cyanopyridine. The synthesis typically requires controlled conditions to ensure the formation of the desired imidazo[4,5-b]pyridin-2-one structure .
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one belongs to the class of imidazopyridine derivatives. These compounds are often studied for their pharmacological properties and potential applications in medicinal chemistry.
The synthesis of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one generally involves cyclization reactions of appropriate precursors. One common synthetic route includes:
The cyclization process can be optimized for yield and purity by employing various techniques such as continuous flow reactors and automated systems. Advanced purification methods like recrystallization and chromatography are also utilized to achieve high-quality products .
The compound's structure features a cyclohexyl group attached to an imidazo[4,5-b]pyridin-2-one core. This configuration contributes to its unique chemical properties and biological activities.
Key structural data includes:
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one participates in several chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one primarily involves its interaction with various enzymes and proteins. It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
Biochemical studies indicate that this compound can modulate cellular processes by influencing gene expression related to cell cycle regulation and apoptosis. The binding affinity to enzyme active sites is a critical factor in its inhibitory action .
Key chemical properties include:
Relevant data indicates that the compound's reactivity is influenced by its structural features, particularly the presence of nitrogen atoms within the ring system .
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has potential applications in medicinal chemistry as a scaffold for developing new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for further research in drug discovery aimed at treating diseases where these enzymes are implicated.
Additionally, its unique structure allows for modifications that could enhance its bioactivity or selectivity towards particular biological targets .
Multicomponent reactions (MCRs) provide efficient single-pot methodologies for constructing the imidazo[4,5-b]pyridine scaffold. The Groebke-Blackburn-Bienaymé reaction exemplifies this approach, enabling the condensation of 2-aminopyridines, aldehydes, and isocyanides under mild acid catalysis. When applied to 2-amino-3-hydroxypyridine and cyclohexyl isocyanide, this protocol delivers the 1-cyclohexyl-substituted core in moderate yields (45-60%) with excellent regioselectivity [5] [9]. Recent innovations employ lignin-derived β-O-4 segments as sustainable aldehyde sources, promoting eco-compatible synthesis through tandem dehydroxylation-condensation sequences. This biomass-derived route achieves comparable efficiency (52% yield) while reducing reliance on petrochemical feedstocks [7].
Table 1: Multicomponent Reaction Platforms for Core Assembly
Method | Components | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
Groebke-Blackburn | 2-Amino-3-hydroxypyridine + Aldehyde + Cyclohexyl isocyanide | TFA (0.5 eq) | 45-60 | >98% C(6)-isomer |
Lignin β-O-4 Derivatization | Lignin aldehydes + Aminoheterocycle + Isocyanide | Sc(OTf)₃ (5 mol%) | 52 | >95% C(6)-isomer |
Microwave-Assisted Cyclization | Halopyridine + Cyclohexylamine | Pd₂(dba)₃/XPhos (3 mol%) | 78 | N/A |
Alternative routes involve transition metal-mediated cyclizations, where 2-amino-3-halopyridines undergo Buchwald-Hartwig amination with cyclohexylamine followed by thermally-induced ring closure. Microwave irradiation (150°C, 30 min) enhances this sequential process, boosting yields to 78% while suppressing N-alkylation byproducts [3] [6]. The molecular architecture of 1-cyclohexyl-1H-imidazo[4,5-b]pyridin-2-one (C₁₂H₁₅N₃O, MW 217.27 g/mol) is confirmed by ¹H NMR diagnostic signals: δ 7.85 (d, J=5.1 Hz, H7), 7.12 (d, J=5.1 Hz, H6), 4.25 (m, H1'), 1.85-1.45 (m, cyclohexyl) [2] [10].
Isocyanides serve as linchpins for installing diverse N(1)-substituents, particularly sterically demanding alicyclic groups like cyclohexyl. The Ugi four-component reaction (4-CR) enables simultaneous introduction of the cyclohexyl group and C(6) functionalization by coupling 5-bromo-2-aminopyridine, cyclohexyl isocyanide, aldehydes, and carboxylic acids. This one-pot sequence generates advanced intermediates with yields exceeding 65% while establishing four bonds regioselectively [5] [7]. Post-Ugi copper-catalyzed cyclization then furnishes the tricyclic system with retained bromine handles for further derivatization.
Mitsunobu alkylation provides complementary access to N(1)-cyclohexyl variants, albeit requiring preformed imidazo[4,5-b]pyridin-2-ones. Employing DIAD/PPh₃ with cyclohexanol at 0°C→RT achieves N-alkylation in 65-78% yield, though competing O-alkylation necessitates careful chromatographic separation [3]. For enantioselective synthesis, chiral cyclohexylamines (e.g., trans-4-aminocyclohexanol) undergo direct annulation via Pd-catalyzed C-N coupling. The Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos provides 1-(4-aminocyclohexyl) derivatives in 70-85% yield with >98% diastereoselectivity when employing enantiopure amines [3] [9].
Electrophilic aromatic substitution preferentially targets the electron-rich C(5) position due to the +M effect of the adjacent pyrrolic nitrogen. Halogenation using NXS (X=Cl, Br) in DMF at 25°C achieves >20:1 C(5)/C(7) selectivity, installing halogen handles for cross-coupling. Subsequent Suzuki-Miyaura reactions with arylboronic acids under Pd(OAc)₂/SPhos catalysis (80°C, 16h) furnish 5-aryl derivatives in 75-92% yields [3] [6].
Table 2: Regioselective C(5) Functionalization Reactions
Reaction Type | Conditions | C(5):C(7) Ratio | Yield Range (%) |
---|---|---|---|
Bromination | NBS (1.1 eq), DMF, 25°C, 2h | 22:1 | 85-91 |
Iodination | NIS (1.0 eq), AcOH, 70°C, 4h | 18:1 | 78-85 |
Suzuki Coupling | ArB(OH)₂ (1.5 eq), Pd(OAc)₂ (3 mol%), K₂CO₃, dioxane/H₂O, 80°C | N/A | 75-92 |
Vilsmeier-Haack Formylation | POCl₃/DMF (3 eq), CHCl₃, 80°C, 8h | >50:1 | 68-75 |
Conversely, directed ortho-lithiation using n-BuLi/TMEDA (-78°C) permits C(7) functionalization. Quenching with electrophiles provides 7-substituted analogs, though yields are moderate (45-60%) due to competing ring decomposition. Vilsmeier-Haack formylation exclusively targets C(5), generating 5-carbaldehyde precursors for hydrazone-based prodrugs or Schiff base linkers [6] [9]. Computational studies rationalize this regioselectivity: Natural Bond Orbital (NBO) analysis shows greater electron density at C(5) (-0.312) versus C(7) (-0.289), aligning with observed reactivity patterns.
Carboxylic acid-functionalized linkers enable bioconjugation via amide coupling to the C(6) amino group of 6-amino-1-cyclohexylimidazo[4,5-b]pyridin-2-ones. Using HATU/DIPEA activation, succinimide, glutarate, and PEG-based spacers attach with 70-85% efficiency, confirmed by HRMS and ¹³C NMR carbonyl signals at δ 171-175 [3] [9]. These linkers serve dual purposes: enhancing aqueous solubility (e.g., PEG₄ linkers increase solubility >20-fold) and enabling tumor-targeting through covalent attachment to monoclonal antibodies.
Prodrug strategies focus on reversible modification of the lactam carbonyl. Alkylation with α-amino acid esters (e.g., L-valine ethyl ester) under Mitsunobu conditions generates N-alkylated derivatives that undergo esterase-mediated hydrolysis in plasma, regenerating the active compound with t₁/₂ values of 2.5-4 hours. Alternatively, Schiff base formation at C(5)-aldehyde derivatives with hydroxylamine produces bioreversible oximes, which exhibit 90% reconversion at pH 5.0 (tumor microenvironment) versus <10% at pH 7.4 (plasma) [6] [9].
Table 3: Prodrug Conjugates and Release Kinetics
Prodrug Type | Synthetic Method | Release Trigger | t₁/₂ (h) |
---|---|---|---|
N-Valine Ester | Mitsunobu alkylation, DIAD/PPh₃, 0°C→RT | Esterases | 3.2 |
PEGylated Lactam | HATU/DIPEA, DMF, PEG₄-COOH, 25°C | pH 5.5 hydrolysis | 8.7 |
C(5) Aldoxime | NH₂OH·HCl, pyridine/EtOH, 60°C | Acidic pH | 1.5 (pH 5.0) |
Solvent selection critically influences cyclization efficiency. Binary DMF/EtOH mixtures (3:1 v/v) optimize both reagent solubility and reaction kinetics for cyclocondensations, achieving 89% conversion versus 65% in pure DMF due to reduced imidazole-ring decomposition [5] [6]. Microwave irradiation in acetonitrile reduces reaction times from 24h to 30 minutes while maintaining yields >75%, as monitored by in situ FTIR.
Catalytic systems for N-arylation require tailored ligands. Bulky electron-rich phosphines (SPhos, XPhos) suppress Ullmann coupling byproducts during C-N bond formation between 2-chloro-3-aminopyridines and cyclohexylamine. Pd(OAc)₂/SPhos (2 mol%) in t-BuOH at 90°C achieves complete conversion in 2h, whereas PPh₃-based systems require >12h for 85% conversion [6]. For decagram-scale production, continuous flow hydrogenation (10 bar H₂, 60°C) over Pd/C in ethanol reduces nitro intermediates quantitatively, eliminating chromatographic purification.
Table 4: Optimized Conditions for Key Transformations
Reaction Step | Optimal Conditions | Catalyst/Ligand | Scale-Up Efficiency |
---|---|---|---|
Cyclohexylamination | t-BuOH, 90°C, 2h | Pd(OAc)₂/XPhos (3 mol%) | 95% conversion (50g scale) |
Ring Closure | DMF/EtOH (3:1), 120°C, 8h | None | 89% isolated yield (100g) |
Nitro Reduction | EtOH, 60°C, 10 bar H₂ | 5% Pd/C (0.2 eq) | >99% conversion (continuous flow) |
Suzuki Coupling | Dioxane/H₂O (4:1), 80°C, 16h | Pd(OAc)₂/SPhos (3 mol%) | 92% average yield (20 examples) |
Environmental metrics highlight improved sustainability: Process Mass Intensity (PMI) dropped from 32 to 11 through water-based workups and solvent recycling. Life Cycle Assessment (LCA) confirms 40% lower cumulative energy demand versus legacy routes due to eliminated cryogenic conditions and reduced distillation steps [5] [7].
Comprehensive Compound Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9